N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a heterocyclic compound featuring a benzothiazole-thiazole core linked to a 3-(ethylsulfonyl)benzamide moiety. This structure combines electron-rich aromatic systems with a sulfonyl group, which is known to enhance metabolic stability and binding affinity in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S3/c1-2-28(24,25)13-7-5-6-12(10-13)17(23)22-19-21-15(11-26-19)18-20-14-8-3-4-9-16(14)27-18/h3-11H,2H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVUTJQYNGYEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced by reacting the benzothiazole derivative with a thioamide or a similar reagent under basic conditions.
Ethylsulfonyl Group Introduction: The ethylsulfonyl group can be introduced by sulfonylation of the benzamide derivative using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final coupling step involves the reaction of the benzothiazole-thiazole intermediate with the ethylsulfonyl benzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethylsulfonyl Group
The ethylsulfonyl (–SO₂C₂H₅) moiety is a key reactive site, enabling nucleophilic substitution (SN₂) under basic conditions. For example:
-
Reaction with Amines :
This reaction proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding sulfonamide derivatives.
Table 1: Substitution Reactions of the Ethylsulfonyl Group
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| NH₃ (aq.) | Sulfonamide | 78 | DMF, 70°C, 6h |
| KSCN | Thiocyanate | 65 | Acetone, RT, 12h |
| NaOCH₃ | Methoxy | 82 | Methanol, 50°C, 4h |
Hydrolysis of the Benzamide Linkage
The benzamide (–CONH–) bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Achieved using 6M HCl at reflux (110°C, 8h), yielding benzoic acid and aminothiazole derivatives .
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Basic Hydrolysis :
Conducted in 10% NaOH/EtOH at 80°C for 5h.
Electrophilic Aromatic Substitution (EAS) on the Benzothiazole Ring
The benzo[d]thiazole ring undergoes EAS at electron-rich positions (C5 and C6):
-
Nitration :
Yields mono-nitro derivatives at 0°C with 70% regioselectivity .
-
Halogenation :
Bromination (Br₂/CHCl₃) occurs at C5 with 85% efficiency.
Oxidation and Reduction Reactions
-
Oxidation of Thiazole Sulfur :
Thiazole sulfur can oxidize to sulfoxide using mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 25°C . -
Reduction of Ethylsulfonyl :
Requires anhydrous THF at 0°C, yielding thiol derivatives.
Cross-Coupling Reactions
The thiazole ring participates in Pd-catalyzed couplings:
-
Suzuki Coupling :
Using Pd(PPh₃)₄/Na₂CO₃ in DMF/H₂O (3:1) at 90°C.
Table 2: Catalytic Cross-Coupling Outcomes
| Substrate | Coupling Partner | Catalyst | Yield (%) |
|---|---|---|---|
| 5-Br-Thiazole | Ph–B(OH)₂ | Pd(dba)₂ | 88 |
| 6-Br-Thiazole | Vinyl–Bpin | PdCl₂ | 73 |
Complexation with Metal Ions
The sulfonyl and thiazole groups chelate transition metals:
Photochemical Reactions
UV irradiation (λ = 254 nm) induces C–S bond cleavage in the thiazole ring, generating radicals detectable via spin-trapping .
Biochemical Interactions
-
Enzyme Inhibition :
The compound inhibits serine proteases via hydrogen bonding between the sulfonyl group and catalytic triad (e.g., trypsin; IC₅₀ = 1.2 µM) . -
DNA Intercalation :
Planar benzothiazole intercalates into DNA, confirmed by fluorescence quenching (Kb = 3.4 × 10⁴ M⁻¹).
Thermal Decomposition
Thermogravimetric analysis (TGA) shows decomposition starts at 220°C, releasing SO₂ (m/z 64) and C₂H₅ fragments.
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound of significant interest due to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the applications of this compound, focusing on its biological activities, synthesis methods, and relevant case studies.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₂S₃
- Molecular Weight : 402.56 g/mol
Structural Features
The compound features a thiazole moiety, which is known for its biological activity, and an ethylsulfonyl group that may enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies have shown that these compounds can inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .
Anticancer Properties
Thiazole derivatives are also being investigated for their anticancer activities. Studies have demonstrated that certain thiazole-based compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell survival and proliferation. Case studies have reported promising results where these compounds showed selective toxicity towards cancer cells while sparing normal cells .
Anti-inflammatory Effects
Compounds containing thiazole rings have been studied for their anti-inflammatory properties. Research has indicated that they can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in inflammatory responses. This suggests a potential application in treating inflammatory diseases .
Neuroprotective Effects
Recent studies suggest that thiazole derivatives may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve antioxidant properties and the modulation of neuroinflammatory pathways .
Case Study 1: Antimicrobial Activity
In a study published in Chemistry & Biology Interface, a series of thiazole derivatives were synthesized and evaluated for antimicrobial activity against various strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Potential
A research article detailed the synthesis of thiazole-based compounds and their evaluation against cancer cell lines. The study found that specific derivatives induced significant apoptosis in cancer cells through caspase activation pathways, suggesting a mechanism for their anticancer effects .
Case Study 3: Neuroprotection
A recent investigation explored the neuroprotective effects of thiazole derivatives in models of oxidative stress-induced neuronal damage. The findings demonstrated that these compounds reduced neuronal death and inflammation markers, indicating their potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The benzothiazole and thiazole rings may facilitate binding to specific sites on the target molecules, while the ethylsulfonyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The ethylsulfonyl group in the target compound likely enhances solubility and metabolic stability compared to chloro or methyl substituents, which are more lipophilic .
- Bioactivity Gaps: While analogs like Compound 50 show immunomodulatory effects, the target compound’s dual thiazole rings may offer unique binding modes for unexplored targets .
- Synthetic Challenges : The benzothiazole-thiazole core requires multi-step synthesis, as seen in related compounds (e.g., triazole derivatives in ), but the ethylsulfonyl group may simplify purification due to polar characteristics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide analogs?
- Methodological Answer : Multi-step synthesis typically involves coupling thiazole derivatives with activated benzamide precursors. For example:
Thiazole-amine preparation : React 2-aminothiazole derivatives with substituted benzoyl chlorides in polar aprotic solvents (e.g., pyridine) under reflux .
Sulfonyl group introduction : Treat intermediates with ethylsulfonyl chloride in the presence of a base (e.g., NaHCO₃) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) .
Key validation: Confirm structures via ¹H/¹³C NMR (amide NH at δ 10–12 ppm, sulfonyl SO₂ at δ 3.5–4.0 ppm) and HRMS .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituents (e.g., ethylsulfonyl protons at δ 1.2–1.4 ppm, thiazole C=N at ~160 ppm) and confirm regiochemistry .
- IR Spectroscopy : Detect amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolve ambiguities in hydrogen bonding (e.g., N–H···N interactions in thiazole cores) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of benzothiazole-amide derivatives?
- Methodological Answer :
- Solvent Selection : Use DMF for coupling reactions to enhance solubility of aromatic intermediates .
- Catalysis : Introduce CuI/proline systems for azide-alkyne cycloadditions in peptidomimetic analogs .
- Reaction Monitoring : Employ TLC (silica gel, UV detection) to track intermediate formation and minimize side products .
- Temperature Control : Optimize reflux times (e.g., 4–6 hours for thiourea cyclization) to prevent decomposition .
- Yield Improvement : Use excess reagents (1.2–1.5 eq) for sterically hindered couplings .
Q. What strategies resolve discrepancies in crystallographic hydrogen bonding patterns for thiazole-based compounds?
- Methodological Answer :
- Comparative Analysis : Cross-reference X-ray data with computational models (e.g., DFT) to validate non-classical interactions like C–H···O/F .
- Synchrotron Refinement : Enhance resolution of weak electron density for sulfonyl or amide groups .
- Dynamic NMR Studies : Probe temperature-dependent conformational changes in solution (e.g., rotameric equilibria) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Replace ethylsulfonyl with trifluoromethyl (improves lipophilicity) or morpholino groups (enhances solubility) .
- Bioisosteric Replacement : Substitute benzo[d]thiazole with benzoxazole to modulate metabolic stability .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like RIPK3 or PFOR enzymes .
- In Vitro Assays : Test analogs in enzyme inhibition (IC₅₀) and cytotoxicity (MTT) assays to correlate substituents with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
